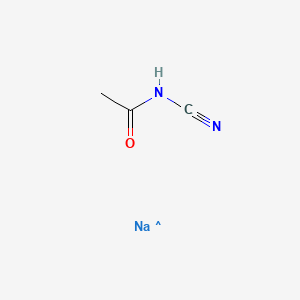![molecular formula C11H5NO2 B8365138 5-Cyano-[1,2]naphthoquinone](/img/structure/B8365138.png)
5-Cyano-[1,2]naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-[1,2]naphthoquinone is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two oxo groups at the 1 and 2 positions of the naphthalene ring and a carbonitrile group at the 5 position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-[1,2]naphthoquinone typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 1,2-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under acidic conditions to facilitate the formation of the oxo groups. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide or other nitrile-forming reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex naphthalene derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in dihydroxynaphthalene derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
Oxidation Products: Higher oxidation state naphthalene derivatives.
Reduction Products: Dihydroxynaphthalene derivatives.
Substitution Products: Amides, substituted naphthalenes.
Scientific Research Applications
5-Cyano-[1,2]naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-[1,2]naphthoquinone involves its interaction with various molecular targets. The oxo groups can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxynaphthalene: Lacks the nitrile group but has similar oxidation potential.
1,2-Naphthoquinone: Similar structure but without the nitrile group.
5-Cyanonaphthalene: Contains the nitrile group but lacks the oxo groups.
Uniqueness
5-Cyano-[1,2]naphthoquinone is unique due to the combination of oxo and nitrile groups on the naphthalene ring
Properties
Molecular Formula |
C11H5NO2 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5,6-dioxonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11(9)14/h1-5H |
InChI Key |
MJVRWGBVWDEJLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=O)C(=O)C2=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-2-methylimidazo[1,2-a]pyridine-8-sulfonamide](/img/structure/B8365068.png)

![1-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B8365086.png)







![1-(4-chlorophenyl)-N-[2-(3-fluorophenyl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B8365152.png)

![N-(1-hydroxy-4-methylpentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B8365185.png)

